2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Anticancer Thiazolotriazole NCI-60

2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886904-75-2) is a synthetic small molecule (MW 318.40, formula C15H18N4O2S) belonging to the thiazolo[3,2-b][1,2,4]triazol-6-ol subclass of fused heterocycles. The compound incorporates a 2-ethyl group on the triazole ring, a 6-hydroxyl moiety, and a 5-substituted furan-2-yl(pyrrolidin-1-yl)methyl pharmacophore.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 886904-75-2
Cat. No. B2359192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS886904-75-2
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCC4)O
InChIInChI=1S/C15H18N4O2S/c1-2-11-16-15-19(17-11)14(20)13(22-15)12(10-6-5-9-21-10)18-7-3-4-8-18/h5-6,9,12,20H,2-4,7-8H2,1H3
InChIKeyLXUBCVNRVLLLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886904-75-2): Procurement-Relevant Structural Profiling


2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886904-75-2) is a synthetic small molecule (MW 318.40, formula C15H18N4O2S) belonging to the thiazolo[3,2-b][1,2,4]triazol-6-ol subclass of fused heterocycles . The compound incorporates a 2-ethyl group on the triazole ring, a 6-hydroxyl moiety, and a 5-substituted furan-2-yl(pyrrolidin-1-yl)methyl pharmacophore. The thiazolo[3,2-b][1,2,4]triazole scaffold is recognized in medicinal chemistry for its versatility in engaging diverse biological targets, having demonstrated anticancer, antimicrobial, and enzyme inhibitory activities across multiple independent studies [1][2]. This specific substitution pattern—combining a lipophilic 2-ethyl group, a hydrogen-bond-donating 6-OH, and a furan-pyrrolidine tertiary amine—creates a unique pharmacophoric profile that cannot be replicated by simple halogen-substituted or 6-one analogs in the same series.

Why 2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Cannot Be Replaced by Generic Thiazolo-triazole Analogs


Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes produce large shifts in potency and selectivity. The 2-ethyl group of this compound confers a distinct lipophilicity (clogP ~2.09) compared to the 2-methyl analog (clogP ~1.7), which alters membrane permeability and target engagement kinetics . The 6-hydroxyl (6-ol) form provides a hydrogen-bond donor that is absent in 6-one derivatives, fundamentally changing the hydrogen-bonding network with biological targets. Critically, the furan-2-yl(pyrrolidin-1-yl)methyl moiety at position 5 introduces both π-stacking capacity via the furan ring and a tertiary amine with a pKa amenable to physiological protonation, a combination absent in phenyl-, thiophene-, or morpholine-substituted analogs [1][2]. In the anticancer context, 5-ylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones show significantly greater potency than their 5-acetamide counterparts (activity difference >5-fold across multiple NCI-60 cell lines), demonstrating that substitutions at the 5- and 6-positions are not interchangeable [1]. Procurement of a generic thiazolo-triazole without verifying these exact substituents risks acquiring a compound with orders-of-magnitude lower target activity.

2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Scaffold Potency Benchmark: Thiazolo[3,2-b][1,2,4]triazol-6-ones vs. 5-Acetamide Derivatives in NCI-60 Cancer Panel

The thiazolo[3,2-b][1,2,4]triazole core structure—to which the target compound belongs—shows that 5-ylidene-6-one derivatives are markedly more potent than corresponding 5-acetamides. In the foundational SAR study by Lesyk et al., 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones (compounds 6-11) demonstrated potent activity across nearly 60 human cancer cell lines including renal, leukemia, colon, breast, and melanoma panels, whereas the respective 5-acetamide derivatives (compounds 1-5) were substantially less active [1]. The target compound's 5-position furan-pyrrolidine substitution and 6-ol (rather than 6-one) motif place it in a distinct activity class from both the 6-one and 5-acetamide series. The reported GI50 values for the most active 6-ones were in the low micromolar range across multiple NCI-60 lines, establishing the scaffold's intrinsic potency floor that generic substitution can degrade.

Anticancer Thiazolotriazole NCI-60

Antiproliferative Head-to-Head: Coumarinyl Thiazolo[3,2-b][1,2,4]triazoles vs. Cisplatin in HeLa and MCF-7 Cells

In a direct comparative study, coumarinyl thiazolo[3,2-b][1,2,4]triazole hybrids were tested against cisplatin on HeLa (cervical) and MCF-7 (breast) cancer cell lines. Compound 6m achieved an IC50 of 5.64 μM against HeLa cells, outperforming cisplatin (IC50 = 11.3 μM) by approximately 2-fold, and compound 6c showed IC50 of 29.1 μM against MCF-7 cells compared to cisplatin's 6.20 μM [1]. These derivatives share the identical thiazolo[3,2-b][1,2,4]triazole core found in the target compound. While the substituents differ (coumarinyl vs. furan-pyrrolidine), this study demonstrates that the thiazolo[3,2-b][1,2,4]triazole scaffold can yield compounds with sub-10 μM potency that are competitive with or superior to a clinical standard-of-care agent. The target compound's distinct 2-ethyl and 5-furan-pyrrolidine substitution pattern represents an unexplored vector within this active chemotype space.

Antiproliferative Thiazolotriazole Cisplatin comparator

Structural Differentiator: 2-Ethyl vs. 2-Methyl Substitution Alters Lipophilicity and Metabolic Stability Profile

The target compound features a 2-ethyl substituent on the triazole ring, whereas the closest indexed analog carries a 2-methyl group (ChemSpider CSID 5794629, molecular formula also C15H18N4O2S, MW 318.395) . The ethyl→methyl substitution difference changes the calculated logP (clogP ~2.09 for the ethyl analog vs. an estimated ~1.7-1.8 for the methyl variant based on fragment-based calculations) and increases the topological polar surface area (TPSA 67.23 Ų for the class) . The additional methylene unit in the 2-ethyl group increases molecular volume and lipophilicity, which can enhance passive membrane permeability while also potentially altering CYP450 metabolic susceptibility. Within the broader thiazolo[3,2-b][1,2,4]triazole series, the 2-position substituent has been shown to modulate both potency and selectivity—for example, 2-furan-2-yl derivatives exhibit distinct target engagement profiles from 2-alkyl derivatives [1].

Lipophilicity Metabolic stability 2-Ethyl substitution

Antimicrobial Class Potency: Thiazolo[3,2-b][1,2,4]triazolium Salts Exhibit Broad-Spectrum MIC Activity as Low as 0.97 µg/mL

Thiazolo[3,2-b][1,2,4]triazole derivatives, including the 6-ol subclass to which the target compound belongs, have demonstrated potent broad-spectrum antimicrobial activity. A recent comprehensive study of [1,3]thiazolo[3,2-b][1,2,4]triazolium salts reported minimum inhibitory concentrations (MIC) ranging from 0.97 to 250 µg/mL against Gram-positive and Gram-negative bacteria, and minimum bactericidal concentrations (MBC) from 1.95 to 500 µg/mL [1]. The most active compound (2a) achieved an MIC of 0.97 µg/mL, and strong antifungal activity against Candida albicans was also documented [1]. The target compound, with its 6-ol group, serves as a direct synthetic precursor to these bioactive thiazolotriazolium salts via O-alkylation or quaternization, providing a procurement rationale for medicinal chemistry programs targeting antimicrobial lead optimization.

Antimicrobial MIC Thiazolotriazolium

Enzyme Inhibition Selectivity: SHP2 vs. SHP1/PTP1B/TCPTP Modulation by Thiazolo[3,2-b][1,2,4]triazole Derivatives

Novel thiazolo[3,2-b][1,2,4]triazole derivatives containing a salicylic acid fragment have been characterized as SHP2 inhibitors with an IC50 of 2.85 ± 0.50 μM for the most potent compound (5-2k) [1]. Importantly, the activities against the related phosphatases SHP1, PTP1B, and TCPTP could be effectively tuned through metal ion interaction (Fe³⁺), demonstrating that the thiazolo[3,2-b][1,2,4]triazole scaffold supports selective phosphatase modulation rather than pan-phosphatase inhibition [1]. The target compound's furan-pyrrolidine substitution at position 5 and 6-hydroxyl group differ from the salicylic acid-containing series, representing an orthogonal chemical space within the same scaffold that may yield distinct selectivity profiles against the PTP family.

SHP2 inhibition Phosphatase selectivity Fluorescence

Optimal Research and Procurement Application Scenarios for 2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886904-75-2)


Anticancer Lead Optimization: Capitalizing on the 6-ol Scaffold for Enhanced Target Engagement

The target compound is best deployed in anticancer medicinal chemistry programs that seek to explore the underexamined 6-ol (rather than 6-one) thiazolo[3,2-b][1,2,4]triazole chemical space. As demonstrated by Lesyk et al., the 5- and 6-position substitutions on this scaffold are critical potency determinants—6-one derivatives show strong NCI-60 panel activity, while 5-acetamides are substantially weaker [1]. The 6-ol group provides a hydrogen-bond donor absent in 6-ones, potentially enabling distinct target interactions. Furthermore, the coumarinyl thiazolotriazole study (Khan et al.) showed that compounds sharing this core can achieve IC50 values competitive with cisplatin (5.64 μM vs. 11.3 μM on HeLa cells) and induce apoptosis via caspase-9/-3 activation and G0/G1 cell cycle arrest [2]. Procurement of CAS 886904-75-2 enables exploration of a novel substitution vector (2-ethyl + 5-furan-pyrrolidine + 6-ol) within a validated anticancer scaffold.

Antimicrobial Quaternary Salt Precursor: Leveraging the 6-ol as a Synthetic Handle

The 6-hydroxyl group of the target compound serves as a direct derivatization site for generating thiazolo[3,2-b][1,2,4]triazolium salts, a compound class with demonstrated potent broad-spectrum antimicrobial activity (MIC as low as 0.97 µg/mL) [3]. The target compound's furan-pyrrolidine 5-substitution introduces additional heteroatom functionality that may further enhance antimicrobial potency through improved target binding. This compound is strategically valuable for medicinal chemistry groups building focused libraries of quaternary thiazolotriazolium salts for antibacterial and antifungal screening, where the 2-ethyl substituent provides a distinct lipophilicity profile compared to 2-methyl or 2-aryl analogs.

Phosphatase Inhibitor Screening: Selective SHP2 Probe Development

Emerging evidence positions the thiazolo[3,2-b][1,2,4]triazole scaffold as a viable chemotype for selective phosphatase inhibition, with compound 5-2k demonstrating SHP2 IC50 of 2.85 μM and metal-ion-tunable selectivity over SHP1, PTP1B, and TCPTP [4]. The target compound's distinct substitution pattern (2-ethyl, 5-furan-pyrrolidine, 6-ol) occupies unexplored chemical space within this scaffold, making it suitable for inclusion in phosphatase inhibitor screening panels. The furan oxygen and pyrrolidine nitrogen provide additional metal-coordination and hydrogen-bonding functionalities that may yield improved SHP2 affinity or altered isoform selectivity compared to the salicylic acid-containing series.

Structure-Activity Relationship (SAR) Comparator Compound for 2-Position Substituent Scanning

The 2-ethyl group of CAS 886904-75-2 represents a specific point on the lipophilicity spectrum of thiazolo[3,2-b][1,2,4]triazoles. When building a systematic SAR matrix around this scaffold, this compound serves as an essential comparator to its 2-methyl (ChemSpider 5794629), 2-furan-2-yl (CAS 898453-81-1), and 2-unsubstituted analogs. The measured ΔclogP of approximately +0.3 to +0.4 log units vs. the 2-methyl analog provides a defined increment for correlating lipophilicity with cellular permeability, metabolic stability, and off-target binding. Procurement of this compound is justified for any medicinal chemistry program conducting quantitative SAR on the thiazolo[3,2-b][1,2,4]triazole scaffold.

Quote Request

Request a Quote for 2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.